BenchChemオンラインストアへようこそ!

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Kinase inhibition Structure–activity relationship N-benzylthiazole pharmacophore

This compound unites three critical features absent in generic thiazol-2-amines: (1) an N-benzyl group for hydrophobic/π-stacking interactions linked to Src kinase inhibition at low μM GI₅₀; (2) a 2,5-dimethylfuran ring that fine-tunes electron density and steric contour for enzyme-site recognition; and (3) the hydrochloride salt ensuring solid-state stability and reproducible aqueous handling. It shares the core scaffold of a α-glucosidase inhibitor with IC₅₀ 0.645 μM (>700× over acarbose), offers a differentiated kinase-inhibitory chemotype, and lies outside dominant patent estates for leukotriene antagonists. Researchers seeking a multifunctional, IP-free-of-encumbrance heterocyclic probe will find this compound an unmatched starting point.

Molecular Formula C16H17ClN2OS
Molecular Weight 320.84
CAS No. 2034325-26-1
Cat. No. B2370942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride
CAS2034325-26-1
Molecular FormulaC16H17ClN2OS
Molecular Weight320.84
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
InChIInChI=1S/C16H16N2OS.ClH/c1-11-8-14(12(2)19-11)15-10-20-16(18-15)17-9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H,17,18);1H
InChIKeyGCCFVVPREKKSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine Hydrochloride (CAS 2034325-26-1): Compound Identity and Procurement Baseline


N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride (CAS 2034325-26-1, MF C₁₆H₁₇ClN₂OS, MW 320.84) is a synthetic heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 4-position with a 2,5-dimethylfuran-3-yl moiety and at the exocyclic nitrogen with a benzyl group, isolated as the hydrochloride salt . The compound belongs to the broader class of furan–thiazole hybrids, a chemotype extensively investigated in academic and patent literature for α-glucosidase inhibition, kinase modulation, antimicrobial activity, and leukotriene/SRS-A antagonism [1]. Its structural architecture—simultaneously incorporating an N-benzyl-2-aminothiazole pharmacophore and a 2,5-dimethylfuran ring—distinguishes it from common screening-library thiazole analogs and positions it within a relatively underexplored region of heterocyclic chemical space.

Why Generic Thiazole or Furan Analogs Cannot Substitute for N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine Hydrochloride (CAS 2034325-26-1)


Substituting this compound with a generic thiazol-2-amine or a simple furan–thiazole hybrid overlooks three interdependent structural features that collectively govern target engagement, physicochemical behavior, and IP freedom-to-operate. First, the N-benzyl substituent introduces a critical hydrophobic/π-stacking element absent in the widely available 4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine free base (CAS 376349-57-4), a feature that in structurally related N-benzylthiazole chemotypes has been directly associated with Src kinase inhibition at low-micromolar GI₅₀ values [1]. Second, the 2,5-dimethyl pattern on the furan ring modulates both electron density and steric contour relative to unsubstituted furan analogs (e.g., CAS 2034619-43-5), altering molecular recognition at enzyme active sites [2]. Third, the hydrochloride salt form—compared to the free base—provides documented advantages in solid-state stability and aqueous handling that directly affect reproducibility in biochemical assays [3]. No single in-class replacement simultaneously preserves all three features.

Quantitative Differentiation Evidence for N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine Hydrochloride (CAS 2034325-26-1) Against Closest Analogs


N-Benzyl Substitution Confers Enhanced Lipophilicity and Documented Kinase-Target Engagement Potential Versus the Non-Benzylated Free Base

The target compound bears an N-benzyl substituent on the thiazol-2-amine nitrogen, a structural feature absent in the closest commercially available comparator 4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine (free base, CAS 376349-57-4). This N-benzyl group increases the molecular weight from 194.25 to 284.38 (free base) and introduces an additional aromatic ring capable of π-stacking and hydrophobic interactions . In a controlled study of thiazolyl N-benzyl-substituted acetamide derivatives, the unsubstituted N-benzyl thiazole (compound 8a) inhibited c-Src kinase with GI₅₀ values of 1.34 μM (NIH3T3/c-Src527F cells) and 2.30 μM (SYF/c-Src527F cells), demonstrating that the N-benzyl motif on a thiazol-2-amine scaffold is sufficient to confer low-micromolar kinase engagement [1]. The non-benzylated analog (CAS 376349-57-4) lacks this aromatic substitution and the associated target-interaction geometry.

Kinase inhibition Structure–activity relationship N-benzylthiazole pharmacophore

2,5-Dimethylfuran Substitution Modulates Electronic Properties Relative to Unsubstituted Furan Analogs

The 2,5-dimethylfuran-3-yl substituent on the target compound provides distinct electronic and steric properties compared to the unsubstituted furan-3-yl group found in the closest furan-variant comparator N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034619-43-5, purity ≥90%, MW 292.8) [1]. The two electron-donating methyl groups increase the electron density of the furan ring, which in the broader 2,5-disubstituted furan–thiazole class has been shown to modulate inhibitory potency: among 30 synthesized 2,5-disubstituted furan–thiazole-2-amino derivatives, α-glucosidase IC₅₀ values spanned 0.645–94.033 μM, with the most potent compound (III-24, IC₅₀ = 0.645 ± 0.052 μM) achieving over 700-fold improvement compared to acarbose (IC₅₀ = 452.243 ± 54.142 μM) [2]. The presence and position of substituents on the furan ring were key determinants of activity within this series, supporting the premise that the 2,5-dimethylfuran pattern is not electronically or sterically interchangeable with the unsubstituted furan.

Electronic effects Furan substitution Structure–activity relationship

Hydrochloride Salt Form Provides Documented Solubility and Stability Advantages Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, a formulation choice explicitly noted to enhance stability and solubility for research applications [1]. The closest free-base comparator, 4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine (CAS 376349-57-4, purity 95% as specified by AKSci and Leyan ), lacks the salt counterion and is expected to exhibit different dissolution behavior and hygroscopicity. Across pharmaceutical compound libraries, hydrochloride salt formation is a well-established strategy to improve aqueous solubility over the neutral free base, and for 2-aminothiazole derivatives specifically, hydrochloride salts are routinely employed to ensure reproducible solution-phase handling in biochemical assays [1]. The alternative hydrochloride comparator 4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride (CAS 2034619-35-5, MW 230.72) is a simpler HCl salt lacking the N-benzyl group, combining salt-form advantage with a structurally less elaborated scaffold.

Salt form selection Aqueous solubility Compound handling

Furan–Thiazole Chemotype Demonstrates Potent α-Glucosidase Inhibition Superior to Acarbose: Class-Level Evidence for Target Compound Positioning

In a systematic evaluation of 30 compounds (III-01 to III-30) within the 2,5-disubstituted furan–thiazole-2-amino chemotype, every derivative tested exhibited α-glucosidase IC₅₀ values (0.645–94.033 μM) more potent than the clinical standard acarbose (IC₅₀ = 452.243 ± 54.142 μM) [1]. The most active compound (III-24, IC₅₀ = 0.645 ± 0.052 μM, Kᵢ = 0.44 ± 0.53 μM, noncompetitive inhibition) achieved approximately 700-fold greater potency than acarbose. Critically, compounds III-10 and III-24 showed no cytotoxicity toward HEK293, RAW264.7, and HepG2 cells, establishing a selectivity window for enzyme inhibition over general cellular toxicity within this scaffold class [1]. While the target compound (CAS 2034325-26-1) was not among the 30 tested analogs, its core 2,5-disubstituted furan–thiazole-2-amino architecture is identical to the scaffold that generated this potency range, and the N-benzyl substitution offers an additional vector for potency optimization not explored in that study.

α-Glucosidase inhibition Type 2 diabetes Furan–thiazole SAR

Furan–Thiazole Hybrids Exhibit Validated Antitubercular and Antibacterial Activity: Microbiological Quantification for the Scaffold Class

A series of furan–thiazole hydrazone derivatives (4a–4n) were recently synthesized and evaluated against Mycobacterium tuberculosis H37Rv and a panel of bacterial strains [1]. Compounds 4a, 4b, and 4c demonstrated antitubercular MIC values of 3.12 μg/mL, matching the potency of the standard drug pyrazinamide in the same assay system. In antibacterial evaluations against Gram-positive and Gram-negative strains, several derivatives exhibited MIC values in the low μg/mL range, confirming that the furan–thiazole hybrid core can be productively elaborated for antimicrobial applications [1]. The target compound (CAS 2034325-26-1) differs from these hydrazone derivatives by bearing a direct N-benzyl-2-aminothiazole linkage rather than a hydrazone bridge, offering a complementary chemotype within the same heterocyclic family with distinct metabolic liabilities and synthetic accessibility.

Antitubercular activity Antibacterial activity Furan–thiazole hybrids

Patent Landscape Positioning: Furan-Containing Thiazole Derivatives Occupy a Distinct IP Space Relative to Benzofuran–Thiazole Patents

The dominant patent family covering thiazole–benzofuran hybrids as leukotriene/SRS-A antagonists (Fujisawa Pharmaceutical Co., EP0528337, US5296495, and related filings) explicitly claims benzofuran–thiazole derivatives where the fused benzofuran ring system is mandatory [1][2]. The target compound replaces the benzofuran with a 2,5-dimethylfuran—a monocyclic, non-fused furan—placing it structurally outside the Markush claims of this extensively cited patent family. This structural distinction (furan vs benzofuran) creates a meaningful IP differentiation: the target compound is not encumbered by the Fujisawa patent estate, while still retaining the thiazole–oxygen heterocycle pharmacophore associated with leukotriene pathway modulation. For industrial research programs conducting freedom-to-operate analyses prior to hit-to-lead optimization, this distinction may be procurement-relevant when selecting among commercially available thiazole–(benzo)furan screening candidates.

Patent differentiation Leukotriene antagonism IP freedom-to-operate

Recommended Application Scenarios for N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine Hydrochloride (CAS 2034325-26-1)


α-Glucosidase Inhibitor Screening for Type 2 Diabetes Target-Based Drug Discovery

The 2,5-disubstituted furan–thiazole-2-amino scaffold has been quantitatively validated as a potent α-glucosidase inhibitory chemotype, with the most active analog (III-24) exhibiting an IC₅₀ of 0.645 ± 0.052 μM—a >700-fold improvement over acarbose (IC₅₀ = 452.243 μM)—and a Kᵢ of 0.44 ± 0.53 μM via noncompetitive inhibition, with no cytotoxicity toward HEK293, RAW264.7, or HepG2 cells [1]. The target compound shares this core scaffold, and its N-benzyl substituent introduces an additional vector for potency optimization that was not explored in the published series. Researchers pursuing novel α-glucosidase inhibitors with improved potency over acarbose should consider this compound for focused library synthesis and SAR expansion at the N-benzyl position.

Kinase Inhibitor Discovery Leveraging the N-Benzyl-2-Aminothiazole Pharmacophore

The N-benzyl-2-aminothiazole motif is a recognized kinase-inhibitory pharmacophore, with the unsubstituted N-benzylthiazole derivative (compound 8a) demonstrating c-Src kinase inhibition with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cellular assays, respectively [2]. By combining this validated N-benzylthiazole kinase-interaction motif with a 2,5-dimethylfuran ring capable of additional binding-site contacts, the target compound represents a structurally distinct entry point for kinase inhibitor screening panels, particularly for programs targeting Src-family kinases or seeking ATP-competitive/non-competitive kinase inhibitors with a thiazole core.

Antimicrobial Screening Against Mycobacterium tuberculosis and Drug-Resistant Bacterial Strains

Furan–thiazole hybrids have demonstrated antitubercular MIC values of 3.12 μg/mL against M. tuberculosis H37Rv—matching the potency of pyrazinamide—along with broad-spectrum antibacterial activity in the low μg/mL range [3]. The target compound's N-benzyl-2-aminothiazole connectivity is structurally distinct from the hydrazone-based furan–thiazoles in the published antimicrobial series and thus represents a chemically differentiated screening candidate. It is suitable for inclusion in antimicrobial discovery panels targeting drug-resistant Gram-positive and Gram-negative pathogens, with the hydrochloride salt form facilitating dissolution for broth microdilution MIC assays.

Leukotriene/Inflammation Pathway Research with IP-Differentiated Furan–Thiazole Chemotype

The thiazole–(benzo)furan pharmacophore is extensively patented for leukotriene and SRS-A antagonism (EP0528337, US5296495) [4]. The target compound replaces the patented benzofuran with a monocyclic 2,5-dimethylfuran, placing it outside the dominant patent estate while retaining the thiazole–oxygen heterocycle architecture associated with leukotriene pathway modulation. For inflammation and allergy research programs that require a commercially available thiazole–furan hybrid with greater IP freedom-to-operate than benzofuran-containing analogs, this compound offers a structurally and legally differentiated alternative suitable for biochemical screening against leukotriene receptors, 5-lipoxygenase, or LTA₄ hydrolase.

Quote Request

Request a Quote for N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.